

A Comparative Guide to the Analytical Characterization of 4-Methoxyphenylboronic Acid

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Compound of Interest

Compound Name: 4-Methoxyphenylboronic acid

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The rigorous characterization of reagents like **4-Methoxyphenylboronic acid** is fundamental to ensuring the reliability, reproducibility, and safety of chemical syntheses and drug development processes. This guide provides a comparative overview of key analytical techniques used to confirm the identity, purity, and structural integrity of **4-Methoxyphenylboronic acid**, complete with experimental data and protocols.

Physicochemical Properties

Before delving into spectroscopic and chromatographic techniques, a primary characterization step involves determining the basic physical properties of the compound. These values serve as a quick and simple preliminary check of sample identity and purity.

Property	Typical Value
Molecular Formula	C ₇ H ₉ BO ₃
Molecular Weight	151.96 g/mol [1][2]
Appearance	White to light beige crystalline powder[3]
Melting Point	204-206 °C[3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (^1H), carbon (^{13}C), and boron (^{11}B) atoms within the **4-Methoxyphenylboronic acid** molecule.

Comparative Data

Technique	Solvent	Key Chemical Shifts (δ , ppm)	Purpose
^1H NMR	DMSO- d_6	~ 7.7 (d, 2H, Ar-H), ~ 6.9 (d, 2H, Ar-H), ~ 3.8 (s, 3H, OCH_3), ~ 8.0 (s, 2H, $\text{B}(\text{OH})_2$)	Confirms proton framework and substitution pattern.
^{13}C NMR	DMSO- d_6	~ 161 (Ar-C-O), ~ 136 (Ar-C), ~ 113 (Ar-C), ~ 55 (OCH_3)	Reveals the number and type of carbon atoms. [7]
^{11}B NMR	-	A single broad peak is expected	Confirms the presence of the boronic acid group. [8]

Experimental Protocol: ^1H NMR

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Methoxyphenylboronic acid** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- **Instrumentation:** Use a standard NMR spectrometer (e.g., 400 MHz).
- **Acquisition:** Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- **Processing:** Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
- **Analysis:** Calibrate the spectrum using the residual solvent peak (DMSO at ~ 2.50 ppm). Integrate the signals to determine the relative ratios of protons and analyze the coupling

patterns to confirm the substitution on the aromatic ring.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. For **4-Methoxyphenylboronic acid**, it is particularly useful for confirming the presence of O-H, C-H, C=C, C-O, and B-O bonds.

Key Vibrational Frequencies

Functional Group	Wavenumber (cm ⁻¹)	Vibration Type
O-H (Boronic Acid)	~3300-3400 (broad)	Stretching
C-H (Aromatic)	~3000-3100	Stretching
C-H (Aliphatic, -OCH ₃)	~2800-3000	Stretching
C=C (Aromatic)	~1600, ~1490	Stretching
B-O	~1350	Stretching
C-O (Ether)	~1250, ~1030	Stretching

Note: Experimental values can be found in various sources.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount of the solid **4-Methoxyphenylboronic acid** powder directly onto the ATR crystal.
- **Instrumentation:** Use a standard FTIR spectrometer equipped with an ATR accessory.
- **Background Scan:** Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
- **Sample Scan:** Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum (typically averaging 16-32 scans) over a range of 4000-400 cm⁻¹.

- Analysis: The resulting spectrum should be analyzed for the presence of the characteristic absorption bands listed in the table above.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for determining the purity of **4-Methoxyphenylboronic acid** and quantifying any impurities. A robust HPLC-UV method can separate the main compound from related substances and degradation products.^[12]

Comparative Performance

Parameter	Typical Result
Purity Assay	≥95-97% ^{[2][4][5]}
Retention Time (tR)	Method-dependent, but highly reproducible
Resolution (Rs)	>2.0 between the main peak and closest impurity

Experimental Protocol: Reversed-Phase HPLC

- Sample Preparation: Accurately weigh and dissolve a known amount of **4-Methoxyphenylboronic acid** in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of ~1 mg/mL.
- Instrumentation:
 - Column: C18 stationary phase (e.g., XBridge Premier BEH C18, 4.6 x 100 mm).^[13]
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially modified with an additive like formic acid to improve peak shape.^[13]
 - Flow Rate: 1.0 mL/min.^[13]
 - Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
 - Injection Volume: 3.0 µL.^[13]

- Analysis: Run the sample through the HPLC system. The purity is calculated based on the relative peak area of **4-Methoxyphenylboronic acid** compared to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **4-Methoxyphenylboronic acid**, further confirming its identity. When coupled with a chromatographic technique (LC-MS), it becomes a powerful tool for identifying unknown impurities.

Expected Mass Data

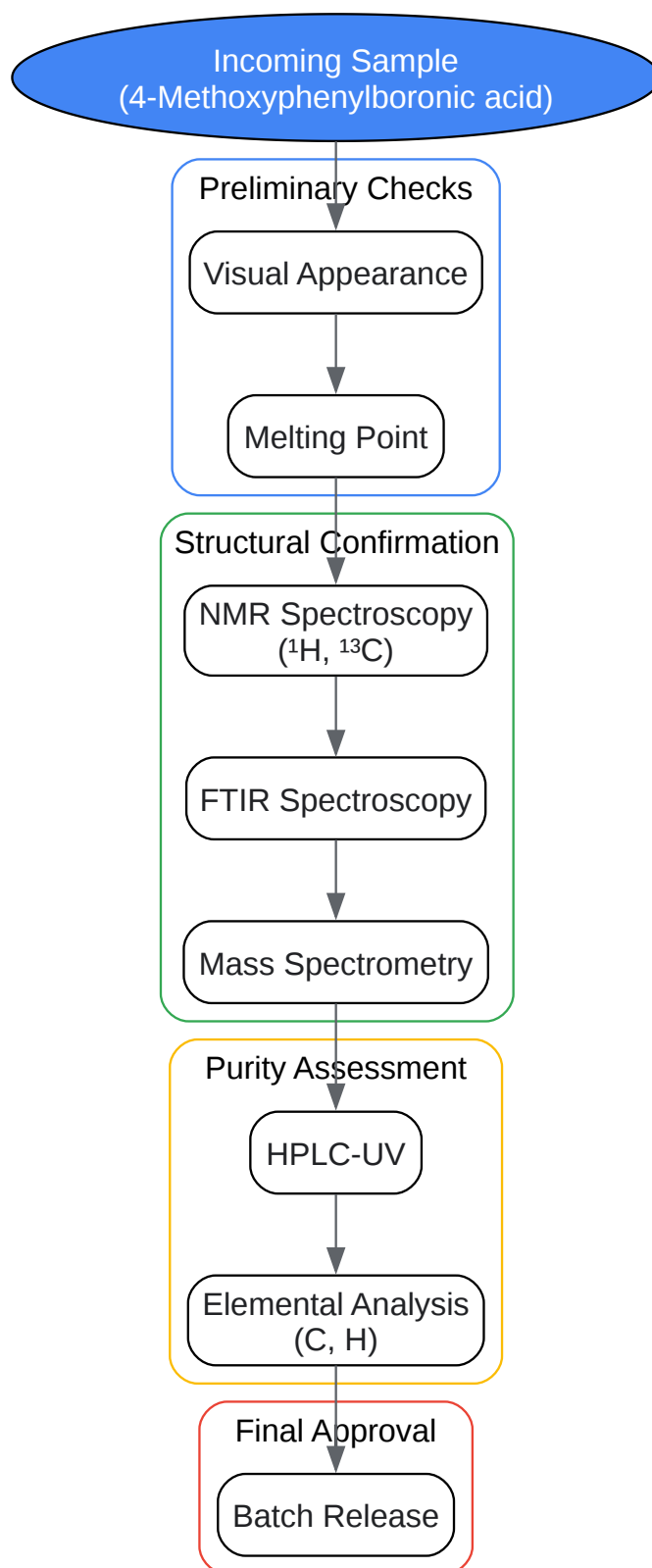
Ionization Mode	Expected m/z	Ion
Electrospray (ESI+)	153.07	$[M+H]^+$
Electrospray (ESI-)	151.05	$[M-H]^-$

Experimental Protocol: Direct Infusion ESI-MS

- Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Use an electrospray ionization mass spectrometer.
- Infusion: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).
- Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
- Analysis: Compare the observed mass of the most abundant ion with the calculated exact mass of the expected molecular ion to confirm the molecular formula.

Workflow for Complete Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of **4-Methoxyphenylboronic acid**.



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Caption: Logical workflow for the analytical characterization of **4-Methoxyphenylboronic acid**.

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